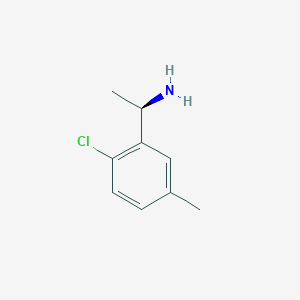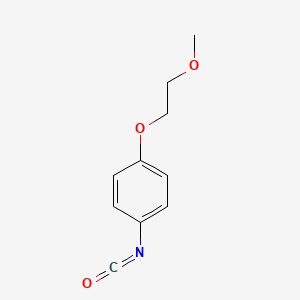
1-Isocyanato-4-(2-methoxyethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-4-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzene, featuring an isocyanate group (-N=C=O) and a methoxyethoxy group (-OCH2CH2OCH3) attached to the benzene ring
Métodos De Preparación
The synthesis of 1-Isocyanato-4-(2-methoxyethoxy)benzene typically involves the reaction of 4-(2-methoxyethoxy)aniline with phosgene or its derivatives. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.
Industrial production methods may involve the use of safer phosgene substitutes, such as diphosgene or triphosgene, to minimize the hazards associated with phosgene gas. The reaction is typically conducted in a controlled environment with appropriate safety measures to handle the toxic intermediates and by-products.
Análisis De Reacciones Químicas
1-Isocyanato-4-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The methoxyethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the methoxyethoxy group.
Polymerization: The compound can be used as a monomer in the production of polyurethanes, where it reacts with polyols to form polymer chains.
Common reagents used in these reactions include alcohols, amines, and water for addition reactions, and strong nucleophiles for substitution reactions. The major products formed depend on the specific nucleophile and reaction conditions.
Aplicaciones Científicas De Investigación
1-Isocyanato-4-(2-methoxyethoxy)benzene has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of polyurethanes, which are valuable materials in the production of foams, coatings, adhesives, and elastomers.
Materials Science: The compound is used to modify surfaces and create functionalized materials with specific properties, such as hydrophobicity or enhanced mechanical strength.
Bioconjugation: In biological research, it can be used to link biomolecules through the formation of stable urea bonds, facilitating the study of protein interactions and other biological processes.
Mecanismo De Acción
The reactivity of 1-Isocyanato-4-(2-methoxyethoxy)benzene is primarily due to the isocyanate group, which is highly electrophilic. This group reacts with nucleophiles to form stable covalent bonds. The mechanism typically involves the nucleophile attacking the carbon atom of the isocyanate group, leading to the formation of an intermediate that rearranges to form the final product.
In polymerization reactions, the isocyanate group reacts with hydroxyl groups of polyols to form urethane linkages, resulting in the formation of polyurethane polymers. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
1-Isocyanato-4-(2-methoxyethoxy)benzene can be compared with other isocyanate compounds, such as:
4-Methoxyphenyl isocyanate: Similar in structure but lacks the methoxyethoxy group, leading to different reactivity and applications.
4-Methylphenyl isocyanate: Contains a methyl group instead of the methoxyethoxy group, affecting its physical and chemical properties.
1,1’-Methylenebis(4-isocyanatobenzene): A dimeric isocyanate used in the production of rigid polyurethane foams and elastomers.
The uniqueness of this compound lies in its specific functional groups, which impart distinct reactivity and make it suitable for specialized applications in polymer and materials science.
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
1-isocyanato-4-(2-methoxyethoxy)benzene |
InChI |
InChI=1S/C10H11NO3/c1-13-6-7-14-10-4-2-9(3-5-10)11-8-12/h2-5H,6-7H2,1H3 |
Clave InChI |
LWLSUHMUZPAKHP-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC=C(C=C1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}aceticacid](/img/structure/B13588262.png)
![2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13588264.png)
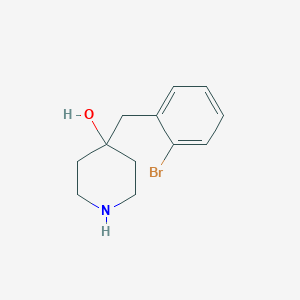
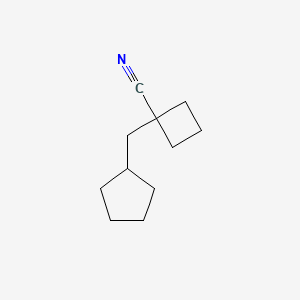

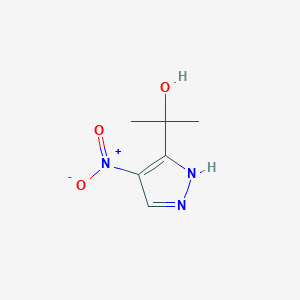
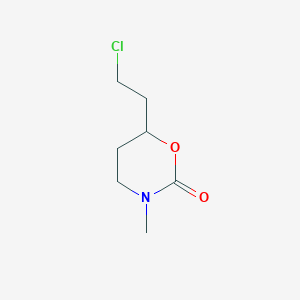
![2-((8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13588316.png)

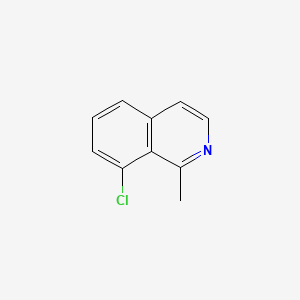
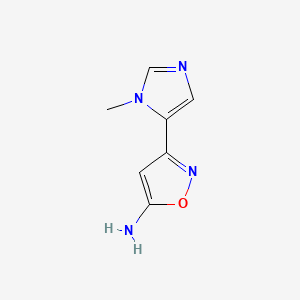
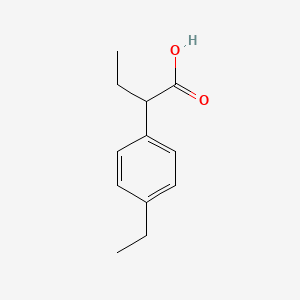
![5-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-3-amine](/img/structure/B13588327.png)
